N-[3-(2-phenylmorpholin-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c26-29(27,22-12-11-19-7-4-5-10-21(19)17-22)24-13-6-14-25-15-16-28-23(18-25)20-8-2-1-3-9-20/h1-3,8-9,11-12,17,23-24H,4-7,10,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNSRHODZAYKDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3CCOC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-phenylmorpholin-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-phenylmorpholin-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-[3-(2-phenylmorpholin-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[3-(2-phenylmorpholin-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Structure : Features a tetrahydronaphthalene-sulfonamide core with a hydroxy-methoxyphenyl-methylpropyl substituent.
- Molecular Formula: C₂₁H₂₇NO₄S.
- Molecular Weight : 389.5 g/mol.
- Key Differences: The substituent lacks the morpholine ring, instead incorporating a methoxy group and hydroxylated alkyl chain.
4-{[4-(Cyclopropylmethyl)piperazin-1-yl]sulfonyl}-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid
- Structure : Contains a tetrahydronaphthalene ring with a sulfonyl-linked piperazine-cyclopropylmethyl group and a carboxylic acid.
- Key Differences: The carboxylic acid group introduces acidity, contrasting with the neutral sulfonamide in the target compound.
- Applications : Piperazine derivatives are common in drug design for their pharmacokinetic optimization; the carboxylic acid could enable salt formation for improved bioavailability .
N-[3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)methylamino]propyl]-N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Structure : A carboxamide analog with dual tetrahydronaphthalene systems and a dichlorophenyl group.
- Key Differences: Replaces sulfonamide with carboxamide, reducing hydrogen-bond acceptor capacity.
Functional Analogs
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
- Structure : A naphthalene-sulfonamide derivative with pyrazole and chloropyridine substituents.
- Key Differences : The naphthalene (vs. tetrahydronaphthalene) core increases aromaticity and rigidity. The pyrazole-carboxamide group may target kinases or proteases.
- Applications: Naphthalene sulfonamides are known as calmodulin antagonists and protease inhibitors, suggesting distinct mechanistic pathways compared to tetrahydronaphthalene derivatives .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
Impact of Sulfonamide vs. Carboxamide: Carboxamide derivatives (e.g., from ) exhibit stronger hydrogen-bond donor capacity, which may enhance binding to polar active sites in enzymes. Sulfonamides, however, offer greater metabolic stability due to resistance to hydrolysis .
Therapeutic Potential: Tetrahydronaphthalene-based compounds consistently demonstrate CNS activity, with morpholine and piperazine substituents likely facilitating blood-brain barrier penetration .
Biological Activity
N-[3-(2-phenylmorpholin-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydronaphthalene core with a sulfonamide group and a morpholine moiety. Its chemical formula is , which contributes to its diverse biological interactions.
Pharmacological Effects
- Antidepressant Activity :
- Neuroprotective Effects :
- Anticancer Potential :
The biological activity of this compound appears to involve:
- Sigma Receptor Modulation : The compound may interact with sigma receptors, which are implicated in various neurological functions and could modulate dopaminergic activity .
- Inhibition of Protein Kinases : There is evidence that sulfonamide derivatives can inhibit protein kinase activity, which is crucial for cellular signaling pathways related to proliferation and survival in cancer cells .
Case Study 1: Neuroprotective Effects
A study evaluated the effects of tetrahydronaphthalene derivatives on TH activity in rodent models. Results demonstrated a significant increase in TH levels at low concentrations (0.1 µM), suggesting that these compounds could enhance dopaminergic signaling and offer neuroprotective benefits against conditions like Parkinson's disease .
Case Study 2: Anticancer Activity
In vitro studies on sulfonamide derivatives indicated their ability to inhibit the growth of various cancer cell lines by targeting specific protein kinases. This suggests that this compound could be further explored as a potential anticancer agent .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
